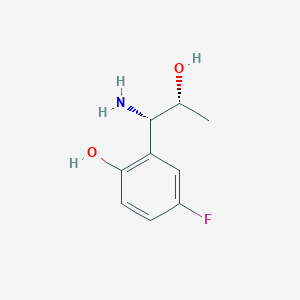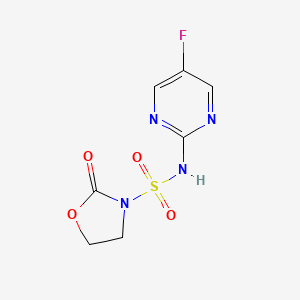
4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile: is a synthetic organic compound. Its chemical formula is C12H13F2N, and it features a benzene ring substituted with a cyano group (CN) and two fluorine atoms. The “1R” in its name indicates the stereochemistry of the amino group, which is in the R configuration.
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,6-difluorobenzonitrile with ®-1-aminobutane under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
b. Reaction Conditions: The reaction typically takes place in a suitable solvent (such as dichloromethane or acetonitrile) at an elevated temperature. Acidic or basic catalysts may be employed to facilitate the reaction. Purification methods, such as column chromatography or recrystallization, yield the pure compound.
c. Industrial Production: While industrial-scale production details are proprietary, manufacturers optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The key reaction involved in its synthesis.
Aromatic Substitution: The cyano group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the cyano group to an amine or other functional groups.
Fluorination: The compound’s fluorine atoms may participate in further reactions.
Base: Used for deprotonation during nucleophilic substitution.
Acid: Employed for protonation or activation of the cyano group.
Hydrogenation Catalysts: For reduction reactions.
Fluorinating Agents: To introduce fluorine atoms.
Major Products: The primary product is 4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile itself. Side products may include regioisomers or stereoisomers.
Aplicaciones Científicas De Investigación
Chemistry::
Fluorine Chemistry: The compound’s fluorine atoms make it valuable for studying fluorination reactions.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Fluorinated Pharmaceuticals: Investigated for their enhanced pharmacokinetics and bioavailability.
Receptor Ligands: May interact with specific receptors due to its unique structure.
Agrochemicals: Fluorinated compounds find applications in crop protection.
Materials Science: Used as building blocks for novel materials.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular components, influencing biological processes. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While no direct analogs exist, its combination of fluorine substitution, cyano group, and stereochemistry sets it apart. Similar compounds include other fluorinated aromatics or nitriles.
Propiedades
Fórmula molecular |
C11H12F2N2 |
|---|---|
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminobutyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3/t11-/m1/s1 |
Clave InChI |
QYGLBXWVSJOMSF-LLVKDONJSA-N |
SMILES isomérico |
CCC[C@H](C1=CC(=C(C(=C1)F)C#N)F)N |
SMILES canónico |
CCCC(C1=CC(=C(C(=C1)F)C#N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)




![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)




![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)

